6-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide
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Overview
Description
6-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyano group, and a dihydropyridine ring. Its multifaceted structure allows it to participate in various chemical reactions, making it a valuable compound in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
6-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 6-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2- (3-BROMOPHENYL)-6- [ (2-HYDROXYETHYL)AMINO]-1H-BENZO [DE]ISOQUINOLINE-1,3 (2H)-DIONE
- 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido [2, 3-d]pyrimidine
Uniqueness
6-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for diverse applications in scientific research, making it a valuable compound for further study and development.
Properties
Molecular Formula |
C28H23BrN4O2S |
---|---|
Molecular Weight |
559.5 g/mol |
IUPAC Name |
6-[2-(3-bromoanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C28H23BrN4O2S/c1-18-25(27(35)33-21-12-6-3-7-13-21)26(19-9-4-2-5-10-19)23(16-30)28(31-18)36-17-24(34)32-22-14-8-11-20(29)15-22/h2-15,26,31H,17H2,1H3,(H,32,34)(H,33,35) |
InChI Key |
PNXDSAOMUNXHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=CC=C2)Br)C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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